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Compound of Interest

Compound Name: 2,4-Dimethoxythiobenzamide

Cat. No.: B1334437

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2,4-
Dimethoxythiobenzamide, a key intermediate in organic and medicinal chemistry. This
document is intended for researchers, scientists, and professionals in drug development,
offering a centralized resource for the compound's spectral characteristics. Due to the limited
availability of publicly accessible, detailed experimental data for this specific compound, this
guide outlines the expected spectroscopic characteristics based on analogous structures and
general principles of spectroscopic interpretation for thioamides. Standardized methodologies
for acquiring and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data are also presented as a practical protocol.

Compound Profile

Identifier Value

IUPAC Name 2,4-dimethoxybenzenecarbothioamide
CAS Number 23822-07-3

Molecular Formula CoH11NO2S

Molecular Weight 197.26 g/mol

Appearance Yellow powder

Melting Point 136 - 138 °C
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Spectroscopic Data Summary

The following tables summarize the expected quantitative data for 2,4-
Dimethoxythiobenzamide. This data is predicted and based on the analysis of structurally
similar compounds and spectroscopic principles.

Chemical Shift (d)

Multiplicity Integration Proton Assignment

ppm
~78-76 Doublet 1H Ar-H (H6)
~6.5-6.3 Multiplet 2H Ar-H (H3, H5)
~3.9 Singlet 3H OCHs (C4)
~3.8 Singlet 3H OCHs (C2)
~ 8.0 - 7.5 (broad) Singlet 2H NH2

. i 13
Chemical Shift (d) ppm Carbon Assignment
~ 200 - 210 C=S
~ 160 - 165 C-O (C4)
~ 155 - 160 C-0 (C2)
~130-135 Ar-C (C6)
~115 - 120 Ar-C (C1)
~105- 110 Ar-C (C5)
~98-102 Ar-C (C3)
~55-56 OCHs (C4)
~55-56 OCHs (C2)

Table 3: Predicted FT-IR Data (KBr Pellet)
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Wavenumber (cm~?)

Intensity

Vibrational Mode

3450 -

3150

Medium, Broad

N-H stretch (asymmetric and

symmetric)
3100 - 3000 Medium Aromatic C-H stretch
2980 - 2850 Medium Aliphatic C-H stretch (in OCHs)
1620 - 1600 Strong Aromatic C=C stretch
1500 - 1400 Strong Aromatic C=C stretch
1250 - 1000 Strong C-O stretch (aryl ethers)
1150 - 1100 Strong C=S stretch

Table 4: Predicted Mass Spectrometry Data (Electron

lonization - El)

m/z Relative Intensity (%) Possible Fragment lon
197 High [M]* (Molecular lon)
182 Medium [M - NHs]*

166 Medium [M-S]*

151 High [M-S - CHs]*

136 Medium [C7H402S]*

121 Medium [C7Hs502]*

77 Low [CeHs]+

Experimental Protocols

The following are detailed, standardized methodologies for the spectroscopic analysis of 2,4-

Dimethoxythiobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved.

3/7

Tech Support


https://www.benchchem.com/product/b1334437?utm_src=pdf-body
https://www.benchchem.com/product/b1334437?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1334437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 Instrumentation: A Bruker Avance Il 500 MHz spectrometer (or equivalent) equipped with a 5
mm broadband probe.

o Sample Preparation: Approximately 10-20 mg of 2,4-Dimethoxythiobenzamide is dissolved
in 0.7 mL of deuterated chloroform (CDCls) containing 0.03% (v/v) tetramethylsilane (TMS)
as an internal standard. The solution is transferred to a 5 mm NMR tube.

e 1H NMR Acquisition:
o Pulse Program: zg30
o Number of Scans: 16
o Relaxation Delay: 1.0 s
o Acquisition Time: 3.28 s
o Spectral Width: 20 ppm
e 13C NMR Acquisition:
o Pulse Program: zgpg30

Number of Scans: 1024

[¢]

[e]

Relaxation Delay: 2.0 s

o

Acquisition Time: 1.09 s

[¢]

Spectral Width: 240 ppm

o Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-
corrected using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are
referenced to the TMS signal at 0.00 ppm for H NMR and the residual CDClIs signal at 77.16
ppm for 3C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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e Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a
universal attenuated total reflectance (UATR) accessory.

e Sample Preparation: A small amount of the solid 2,4-Dimethoxythiobenzamide powder is
placed directly onto the diamond crystal of the UATR accessory.

e Acquisition:
o Spectral Range: 4000 - 400 cm™1
o Resolution: 4 cm™*
o Number of Scans: 16

o Data Processing: The resulting spectrum is baseline-corrected and the peaks are labeled.

Mass Spectrometry (MS)

e Instrumentation: A Thermo Scientific ISQ EC/LT single quadrupole mass spectrometer with a
direct insertion probe (or equivalent GC-MS system).

o Sample Preparation: A dilute solution of 2,4-Dimethoxythiobenzamide is prepared in
methanol (approximately 1 mg/mL).

e Acquisition (Electron lonization - EI):

o

lonization Mode: Electron lonization (EI)

[¢]

Electron Energy: 70 eV

o

Source Temperature: 230 °C

[e]

Mass Range: m/z 50 - 500

o Data Processing: The mass spectrum is analyzed to identify the molecular ion peak and the
major fragment ions.

Mandatory Visualizations
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Experimental Workflow for Spectroscopic Analysis
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Structural Elucidation

Click to download full resolution via product page

 To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
2,4-Dimethoxythiobenzamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1334437#spectroscopic-data-nmr-ir-ms-of-2-4-
dimethoxythiobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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